ethyl 2-{[(1E)-4,4-dicyano-3-(dimethylamino)buta-1,3-dien-1-yl]amino}acetate
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Overview
Description
Ethyl 2-[[(1E)-4,4-dicyano-3-(dimethylamino)buta-1,3-dienyl]amino]acetate is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[(1E)-4,4-dicyano-3-(dimethylamino)buta-1,3-dien-1-yl]amino}acetate typically involves a multi-step process. One common method includes the reaction of ethyl bromoacetate with 4,4-dicyano-3-(dimethylamino)-1,3-butadiene in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation and other side reactions. The product is then purified using techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification methods such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[[(1E)-4,4-dicyano-3-(dimethylamino)buta-1,3-dienyl]amino]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Ethyl 2-[[(1E)-4,4-dicyano-3-(dimethylamino)buta-1,3-dienyl]amino]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-{[(1E)-4,4-dicyano-3-(dimethylamino)buta-1,3-dien-1-yl]amino}acetate involves its interaction with molecular targets through its reactive functional groups. The dicyano group can participate in electron transfer reactions, while the dimethylamino group can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Properties
IUPAC Name |
ethyl 2-[[(1E)-4,4-dicyano-3-(dimethylamino)buta-1,3-dienyl]amino]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2/c1-4-18-12(17)9-15-6-5-11(16(2)3)10(7-13)8-14/h5-6,15H,4,9H2,1-3H3/b6-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDQOROYYNFFHW-AATRIKPKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC=CC(=C(C#N)C#N)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN/C=C/C(=C(C#N)C#N)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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